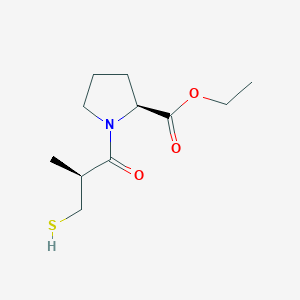

Captopril Ethyl Ester

Vue d'ensemble

Description

Captopril Ethyl Ester is a derivative of captopril, which is a well-known angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and congestive heart failure. This compound is synthesized to enhance the pharmacokinetic properties of captopril, such as its absorption and bioavailability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Captopril Ethyl Ester can be synthesized through esterification of captopril with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid group of captopril to the ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis

Captopril ethyl ester undergoes hydrolysis to release active captopril, primarily mediated by carboxylesterases :

Mechanistic Pathway :

-

Ester cleavage : Nucleophilic attack by water or hydroxide ions at the ester carbonyl.

-

Thiol activation : Liberation of free thiol (-SH) group critical for ACE inhibition .

Nucleophilic Reactions

The thiol group (post-hydrolysis) participates in nucleophilic acyl transfer reactions:

-

Thiolester Formation : Reacts with phenyl acetate (PhA) or acetylsalicylic acid (ASA) to form S-benzoylcaptopril .

Derivatization Reactions

This compound serves as a precursor for bioactive derivatives:

-

Thiosemicarbazide Synthesis :

| Derivative Type | Reaction Conditions | Yield | Application |

|---|---|---|---|

| Non-protected thiosemicarbazides | Methanol, 40–50°C | 72–85% | Antiplatelet agents |

| Protected thiosemicarbazides | Ethyl acetate recrystallization | 68–78% | Drug delivery optimization |

Stability and Decomposition

-

pH-Dependent Stability :

-

Micellar Effects : Cationic micelles reduce decomposition rates by stabilizing intermediates .

Comparative Reactivity

The ethyl ester’s reactivity is influenced by steric and electronic factors:

| Reaction Type | Rate Constant (k) | Competing Pathways |

|---|---|---|

| Ester hydrolysis (hCE1) | 0.45 min⁻¹ | Competed by cytochrome P450 |

| Thiolester formation | 1.2 × 10³ M⁻¹s⁻¹ | pH-dependent decomposition |

Applications De Recherche Scientifique

Formulation and Characterization

Captopril ethyl ester has been formulated into various delivery systems, notably transdermal patches. Research indicates that CEE exhibits improved skin permeation compared to captopril, making it a suitable candidate for topical applications.

- Study Findings : A study developed a drug-in-adhesive patch formulation that utilized bioadhesive polymers to optimize drug release. The results showed that increased patch thickness correlated with enhanced drug flux across human skin, achieving therapeutic levels .

- Characterization Techniques : The patches were assessed using microscopy, texture profile analysis, and infrared spectroscopy to ensure optimal performance and stability .

Therapeutic Applications

This compound shares many therapeutic applications with its parent compound but may offer advantages in terms of side effects and efficacy.

- Cardiovascular Treatment : As an ACE inhibitor, CEE is effective in managing hypertension by decreasing angiotensin II formation, which leads to vasodilation and reduced blood pressure . Its use in treating conditions such as heart failure and myocardial infarction has been documented extensively.

- Nephroprotective Effects : CEE can help preserve kidney function in patients undergoing continuous ambulatory peritoneal dialysis (CAPD) by reducing glomerular hyperfiltration and proteinuria . Long-term use of ACE inhibitors like CEE has shown benefits in retaining residual kidney function compared to other antihypertensive medications .

- Antitumor Potential : Recent studies have suggested that ACE inhibitors, including CEE, may possess antitumor properties. They could inhibit cancer-associated fibroblasts and extracellular matrix remodeling, which are critical in tumor progression .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Hypertension Management : A clinical case reported a 55-year-old patient with poorly controlled hypertension who switched from traditional antihypertensives to an ACE inhibitor regimen that included captopril derivatives. The transition resulted in improved blood pressure control and reduced side effects associated with previous treatments .

- Posttransplant Erythrocytosis : Another study demonstrated the effectiveness of low-dose CEE in normalizing hematocrit levels in patients experiencing posttransplant erythrocytosis, showcasing its utility beyond traditional hypertension management .

Comparative Analysis of Captopril and this compound

| Property | Captopril | This compound |

|---|---|---|

| Skin Permeation | Moderate | Enhanced |

| Bioavailability | Limited | Improved |

| Therapeutic Uses | Hypertension, heart failure | Same as captopril with added benefits |

| Side Effects | Common (e.g., cough) | Potentially fewer |

| Antitumor Activity | Limited | Emerging evidence |

Mécanisme D'action

Captopril Ethyl Ester exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system.

Comparaison Avec Des Composés Similaires

Similar Compounds

Captopril: The parent compound, used widely for hypertension and heart failure.

Enalapril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.

Lisinopril: A long-acting angiotensin-converting enzyme inhibitor.

Uniqueness

Captopril Ethyl Ester is unique due to its ester group, which enhances its pharmacokinetic properties, such as absorption and bioavailability, compared to captopril. This makes it a promising candidate for improved therapeutic formulations.

Activité Biologique

Captopril ethyl ester, a prodrug derivative of captopril, exhibits significant biological activity primarily through its role as an angiotensin-converting enzyme (ACE) inhibitor. This article delves into its pharmacological properties, metabolism, formulation strategies, and therapeutic implications.

Overview of this compound

Captopril is a well-known ACE inhibitor used primarily for the treatment of hypertension and heart failure. The ethyl ester form is designed to enhance the drug's absorption and efficacy through transdermal delivery systems. By modifying the molecular structure, this compound aims to improve pharmacokinetics while retaining the therapeutic effects of its parent compound.

Metabolism and Pharmacological Activity

Metabolism Studies:

Research indicates that this compound undergoes hydrolysis to release the active captopril form. In vitro studies using porcine liver esterase demonstrated that the ethyl ester exhibits a relatively slow pseudo first-order metabolism, with the highest rate observed among various ester derivatives tested . This slow metabolism may enhance its potential as a transdermal prodrug.

ACE Inhibition:

this compound retains ACE inhibitory activity comparable to captopril. In studies comparing various derivatives, it was found that while all prodrugs acted as ACE inhibitors, the methyl ester demonstrated optimal inhibition. The mechanism involves blocking the conversion of angiotensin I to angiotensin II, a key regulator in blood pressure control .

Formulation Strategies

Transdermal Delivery:

Formulating this compound into a drug-in-adhesive patch has shown promising results in enhancing skin permeation compared to the parent drug. Studies have demonstrated that increasing patch thickness and drug loading significantly improves drug flux across human skin, achieving therapeutic levels necessary for effective treatment .

| Parameter | Captopril | This compound |

|---|---|---|

| Skin Permeability | Moderate | Enhanced |

| Peak Plasma Concentration | Rapid | Gradual |

| Duration of Action | Short | Extended |

Case Studies and Clinical Relevance

Several case studies highlight the clinical implications of using this compound in treating hypertension. For instance, a 55-year-old male patient with poorly controlled hypertension switched from traditional ACE inhibitors to a regimen including this compound, resulting in improved blood pressure management and reduced side effects associated with conventional therapies .

Additionally, research has indicated that ACE inhibitors like captopril can provide nephroprotective benefits in patients with chronic kidney disease, highlighting the broader therapeutic potential of captopril derivatives .

Propriétés

IUPAC Name |

ethyl (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3S/c1-3-15-11(14)9-5-4-6-12(9)10(13)8(2)7-16/h8-9,16H,3-7H2,1-2H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMWMMRSHRHWMV-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1C(=O)C(C)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN1C(=O)[C@H](C)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201176490 | |

| Record name | 1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86938-12-7 | |

| Record name | 1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86938-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.